2-(Azetidin-2-yl)acetic acid

Description

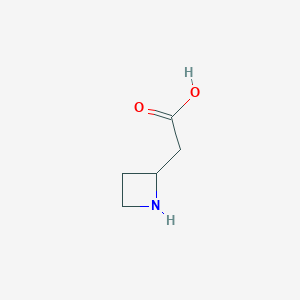

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)3-4-1-2-6-4/h4,6H,1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPCMSFHHDVNDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603859 | |

| Record name | (Azetidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92992-28-4 | |

| Record name | (Azetidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Azetidin-2-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azetidin-2-yl)acetic acid, a substituted non-proteinogenic amino acid, is a molecule of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in the design of novel therapeutics due to its ability to impart desirable conformational constraints and metabolic stability to parent molecules. Its incorporation can influence a compound's binding affinity to biological targets and its overall pharmacokinetic profile. This guide provides a comprehensive overview of the core physicochemical properties of 2-(Azetidin-2-yl)acetic acid, offering insights into its behavior in various experimental and biological systems. Understanding these properties is paramount for its effective utilization in the synthesis of new chemical entities and for predicting their in vivo disposition.

Chemical Structure and Identification

The foundational step in characterizing any molecule is to define its structure and key identifiers.

Molecular Structure:

Caption: Chemical structure of 2-(Azetidin-2-yl)acetic acid.

| Identifier | Value | Source |

| IUPAC Name | 2-(Azetidin-2-yl)acetic acid | N/A |

| CAS Number | 92992-28-4 | [1] |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

Ionization Constant (pKa)

The pKa values of a molecule are critical determinants of its ionization state at a given pH. This, in turn, profoundly influences its solubility, membrane permeability, and binding interactions with biological targets. As an amino acid, 2-(Azetidin-2-yl)acetic acid possesses both a basic amino group within the azetidine ring and an acidic carboxylic acid group.

Predicted pKa Values:

Due to the absence of experimentally determined pKa values in the literature, computational methods provide a reliable estimation.

| Ionizable Group | Predicted pKa |

| Carboxylic Acid (-COOH) | ~ 4.2 |

| Azetidine Nitrogen (-NH-) | ~ 9.8 |

These values are estimations based on computational models and may vary from experimental results.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for the experimental determination of pKa values. The principle lies in monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant (a strong acid or base).

Methodology:

-

Sample Preparation: A precisely weighed amount of 2-(Azetidin-2-yl)acetic acid is dissolved in deionized water to a known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted vessel at a constant temperature (typically 25 °C) and stirred continuously. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of the functional group has been neutralized. The first half-equivalence point will correspond to the carboxylic acid pKa, and the second to the azetidine nitrogen pKa.

Causality Behind Experimental Choices: The use of a strong base as a titrant ensures a complete and stoichiometric reaction with the acidic and basic groups of the amino acid. Maintaining a constant temperature is crucial as pKa values are temperature-dependent.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a nonpolar (lipid-like) and a polar (aqueous) phase. It is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Calculated LogP:

A calculated LogP value for 2-(Azetidin-2-yl)acetic acid is available.

| Parameter | Value | Source |

| LogP | 0.15180 | [1] |

This relatively low LogP value suggests that 2-(Azetidin-2-yl)acetic acid is a hydrophilic molecule, with a preference for the aqueous phase over a nonpolar lipid phase.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most widely accepted technique for the experimental determination of LogP.

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of 2-(Azetidin-2-yl)acetic acid is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The biphasic system is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure that the compound has reached equilibrium between the two phases.

-

Phase Separation: The mixture is centrifuged to achieve a clean separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Causality Behind Experimental Choices: n-Octanol is used as the nonpolar phase because it is considered a good mimic of the lipid bilayers of cell membranes. Using a buffered aqueous phase at a physiological pH is crucial for ionizable compounds, as their partitioning behavior is pH-dependent.

Solubility

Aqueous solubility is a fundamental physicochemical property that dictates the bioavailability and formulation of a drug candidate. Poor aqueous solubility can be a major hurdle in drug development.

Predicted Solubility:

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

The thermodynamic shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of solid 2-(Azetidin-2-yl)acetic acid is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or organic solvents).

-

Equilibration: The suspension is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical method like HPLC-UV or LC-MS.

-

Result Expression: The solubility is typically expressed in units of mg/mL or µg/mL.

Causality Behind Experimental Choices: Using an excess of the solid compound ensures that the solution becomes saturated. The extended equilibration time allows the system to reach a true thermodynamic equilibrium, providing a more accurate measure of solubility compared to kinetic methods.

Spectroscopic Properties

Spectroscopic data provides invaluable information for the structural elucidation and confirmation of the identity and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR (in D₂O):

-

δ 3.8-4.2 ppm (m, 1H): Proton at the C2 position of the azetidine ring.

-

δ 3.5-3.9 ppm (m, 2H): Protons at the C4 position of the azetidine ring.

-

δ 2.5-2.9 ppm (m, 2H): Protons of the methylene group (-CH₂-) of the acetic acid side chain.

-

δ 2.2-2.6 ppm (m, 2H): Protons at the C3 position of the azetidine ring.

Predicted ¹³C NMR (in D₂O):

-

δ 175-180 ppm: Carbonyl carbon of the carboxylic acid.

-

δ 55-60 ppm: Carbon at the C2 position of the azetidine ring.

-

δ 45-50 ppm: Carbon at the C4 position of the azetidine ring.

-

δ 35-40 ppm: Carbon of the methylene group (-CH₂-) of the acetic acid side chain.

-

δ 20-25 ppm: Carbon at the C3 position of the azetidine ring.

Note: These are predicted chemical shifts and the actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorptions:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with the N-H stretch.

-

~3300-3400 cm⁻¹ (sharp, medium): N-H stretch of the secondary amine in the azetidine ring.

-

~2850-3000 cm⁻¹: C-H stretches of the aliphatic CH₂ and CH groups.

-

~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1550-1650 cm⁻¹ and ~1400-1440 cm⁻¹: Asymmetric and symmetric stretches of the carboxylate anion (if in zwitterionic form).

-

~1100-1300 cm⁻¹: C-N stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

-

[M+H]⁺: m/z 116.0706 (for the protonated molecule)

-

[M-H]⁻: m/z 114.0561 (for the deprotonated molecule)

-

Common Fragments: Loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da).

Biological Relevance and Applications

The azetidine motif is increasingly recognized as a "smart" replacement for other cyclic and acyclic structures in drug design. The unique conformational constraints imposed by the four-membered ring can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the presence of the azetidine ring can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

2-(Azetidin-2-yl)acetic acid, as a non-proteinogenic amino acid, can be incorporated into peptides or used as a starting material for the synthesis of more complex molecules. Its structural similarity to proline suggests its potential as a proline analogue, which could be explored in the context of inhibiting proline-dependent enzymes or disrupting protein-protein interactions involving proline-rich domains. The diverse biological activities reported for other azetidine-containing compounds, including antibacterial, antiviral, and anticancer effects, underscore the potential of 2-(Azetidin-2-yl)acetic acid as a valuable building block in the development of new therapeutic agents.

Handling and Safety

As a laboratory chemical, 2-(Azetidin-2-yl)acetic acid should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. General good laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area.

Conclusion

References

-

ChemSrc. 2-(azetidin-2-yl)acetic acid | CAS#:92992-28-4. [Link]

Sources

Enantioselective Synthesis of 2-(Azetidin-2-yl)acetic Acid: A Guide to Core Strategies and Methodologies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, imparting unique conformational constraints and desirable physicochemical properties to bioactive molecules.[1] Specifically, enantiomerically pure 2-(azetidin-2-yl)acetic acid and its derivatives serve as constrained analogs of natural amino acids, finding application in peptide engineering and drug design. The stereocenter at the C2 position is critical for biological activity, making its controlled, enantioselective synthesis a paramount challenge. This guide provides an in-depth overview of the core strategies for the asymmetric synthesis of this key structural motif, offering field-proven insights into the causality behind experimental choices, detailed protocols for key methodologies, and a comparative analysis to aid in synthetic route selection.

Introduction: The Strategic Importance of Chiral Azetidines

Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly sought-after components in drug discovery.[2] Their incorporation can lead to improved metabolic stability, cell permeability, and binding affinity. The synthesis of enantioenriched azetidines, however, has historically been underdeveloped compared to their five- and six-membered counterparts like pyrrolidines and piperidines.[1][3] The construction of the C2-substituted chiral center, particularly in derivatives of azetidine-2-carboxylic acid, presents a significant synthetic hurdle.

This guide focuses on the enantioselective synthesis of 2-(azetidin-2-yl)acetic acid, a molecule that exemplifies this challenge. We will explore the primary asymmetric strategies employed to achieve high levels of stereocontrol, including chiral auxiliary-mediated approaches, organocatalysis, and transition metal catalysis.

Core Synthetic Strategies: A Mechanistic Perspective

The enantioselective construction of the 2-substituted azetidine core relies on establishing a single stereoisomer at the C2 position. The most successful approaches leverage either substrate control (using chiral auxiliaries) or catalyst control (using chiral catalysts).

Chiral Auxiliary-Mediated Synthesis

This classical yet robust strategy involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary directs the stereochemical outcome of a key bond-forming reaction, after which it is cleaved to yield the enantiopure product.

Key Insight: The primary advantage of this method is its reliability and the high diastereoselectivity often achieved. The choice of auxiliary is critical, as it must effectively shield one face of the reactive intermediate.

Prominent Example: α-Methylbenzylamine as a Chiral Auxiliary

A practical and scalable synthesis of azetidine-2-carboxylic acid, the direct precursor to the target molecule, has been developed using optically active α-methylbenzylamine.[4][5] The key step is the intramolecular alkylation of a γ-chloro-α-amino ester derivative, where the stereochemistry is dictated by the chiral amine.

The general workflow involves the diastereoselective formation of an amide, followed by cyclization. The resulting diastereomers are often separable by chromatography, allowing for the isolation of a single enantiomer.

Caption: General workflow for chiral auxiliary-mediated synthesis.

Prominent Example: tert-Butanesulfinamide as a Chiral Auxiliary

Chiral tert-butanesulfinamides have emerged as highly effective auxiliaries for the synthesis of C2-substituted azetidines.[6][7] This approach involves the reaction of a sulfinamide with a 1,3-bielectrophile, such as 3-chloropropanal. The sulfinyl group directs the addition of an organometallic reagent to the imine, establishing the C2 stereocenter with high diastereoselectivity. Subsequent cyclization and removal of the auxiliary provide the enantiopure azetidine. This method is notable for its generality, accommodating aryl, vinyl, and various alkyl substituents at the C2 position.[7]

Organocatalytic Enantioselective Synthesis

Organocatalysis offers a powerful, metal-free alternative for constructing chiral molecules.[8] For azetidine synthesis, chiral amines are often used to catalyze reactions through the formation of transient chiral iminium or enamine intermediates.

Key Insight: This approach provides direct access to chiral products from simple achiral starting materials, often with high enantioselectivity and operational simplicity.

An effective organocatalytic route to C2-alkyl azetidines starts with the α-chlorination of aldehydes using a chiral prolinol-derived catalyst.[9] The resulting α-chloro aldehyde is reduced in situ to the corresponding β-chloro alcohol without loss of enantioselectivity. This chiral building block is then converted to a γ-chloroamine, which undergoes intramolecular cyclization to form the N-unfunctionalized azetidine.

Caption: Organocatalytic cycle for the synthesis of chiral azetidines.[9]

This methodology provides the desired azetidines in moderate overall yields (22–32%) and good enantioselectivities (84–92% ee).[9] A key advantage is that the final product is an N-H azetidine, which allows for straightforward functionalization.[9]

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis provides highly efficient and selective pathways for C-N and C-C bond formation. Copper and palladium are among the most utilized metals for constructing chiral azetidine rings.[8]

Key Insight: These methods often feature high turnover numbers and exceptional levels of stereocontrol, enabling access to complex structures that are otherwise difficult to synthesize.

A highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst has been developed to access chiral 2,3-disubstituted azetidines.[3][10][11] This reaction installs both a boryl and an allyl group across the double bond of the azetine, creating two new stereogenic centers with excellent control (>99% ee, >20:1 dr). While this method produces 2,3-disubstituted azetidines, the versatility of the installed boryl and allyl groups allows for further transformation into a wide range of derivatives, including those related to 2-(azetidin-2-yl)acetic acid.[1][3]

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route depends on factors such as required enantiopurity, scalability, cost, and available starting materials. The table below summarizes the key performance indicators for the discussed strategies.

| Methodology | Stereocontrol Element | Typical Yield | Typical ee / dr | Advantages | Limitations | Reference(s) |

| Chiral Auxiliary | Stoichiometric Chiral Auxiliary (e.g., α-methylbenzylamine) | 40-60% (overall) | >95% de | Reliable, high stereoselectivity, scalable. | Requires auxiliary attachment/removal steps, stoichiometric use of chiral material. | [4][5] |

| Organocatalysis | Chiral Amine Catalyst (e.g., Prolinol derivative) | 22-32% (overall) | 84-92% ee | Metal-free, direct access to N-H azetidines, operational simplicity. | Moderate yields, catalyst loading can be high. | [9] |

| Copper Catalysis | Chiral Ligand (e.g., Bisphosphine) | 70-95% | >99% ee, >20:1 dr | High efficiency and selectivity, mild conditions, broad functional group tolerance. | Primarily demonstrated for 2,3-disubstitution of azetines, requires specific precursors. | [1][3][10] |

Detailed Experimental Protocols

To ensure reproducibility and practical application, this section provides detailed protocols for key synthetic transformations.

Protocol 1: Asymmetric Synthesis of Azetidine-2-carboxylic Acid via Chiral Auxiliary

Adapted from Couty, F. et al., J. Org. Chem. 2005.[4][5]

This protocol outlines the key cyclization step using (R)-α-methylbenzylamine as the chiral auxiliary.

Step 1: Synthesis of the N-Substituted γ-Chloro Amide Precursor

-

To a solution of ethyl 2,4-dichlorobutanoate (1.0 equiv) in dichloromethane (DCM, 0.5 M) at 0 °C, add (R)-α-methylbenzylamine (2.2 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the diastereomeric γ-chloro amides.

Step 2: Diastereoselective Intramolecular Cyclization

-

To a solution of the purified major diastereomer of the γ-chloro amide (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an argon atmosphere, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 2.5 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product is the protected azetidine-2-carboxamide, which can be purified by chromatography.

Step 3: Auxiliary Cleavage and Hydrolysis

-

The chiral auxiliary is typically removed under hydrogenolysis conditions (e.g., H₂, Pd/C).

-

Subsequent hydrolysis of the resulting amide/ester under acidic or basic conditions yields the target enantiopure azetidine-2-carboxylic acid.

Protocol 2: Organocatalytic Synthesis of a C2-Alkyl Azetidine Precursor

Adapted from Mira, A. et al., via NIH Public Access.[9]

This protocol describes the initial enantioselective α-chlorination and reduction.

Step 1: Enantioselective α-Chlorination of an Aldehyde

-

In a reaction vial, dissolve the chiral prolinol silyl ether catalyst (0.1 equiv) in chloroform (CHCl₃, 0.5 M).

-

Add the desired aldehyde (1.0 equiv) to the solution.

-

Cool the mixture to the specified reaction temperature (e.g., 0 °C or -20 °C).

-

Add N-chlorosuccinimide (NCS, 1.2 equiv) in one portion.

-

Stir the reaction for the time determined by TLC or LC-MS analysis until the starting material is consumed.

Step 2: In Situ Reduction to the β-Chloro Alcohol

-

To the crude reaction mixture from Step 1 at 0 °C, add methanol (MeOH) followed by the portion-wise addition of sodium borohydride (NaBH₄, 2.0 equiv).

-

Stir the reaction for 1 hour at 0 °C.

-

Carefully quench the reaction with a saturated aqueous solution of sodium/potassium tartrate and stir vigorously for 30 minutes.

-

Extract the mixture with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting β-chloro alcohol by flash column chromatography to yield the enantiomerically enriched product, which serves as a key intermediate for conversion to the final azetidine.

Conclusion and Future Outlook

The enantioselective synthesis of 2-(azetidin-2-yl)acetic acid and its congeners remains an area of active research, driven by their value in medicinal chemistry. While chiral auxiliary-based methods offer robust and scalable routes, the development of more efficient catalytic strategies is a primary focus.[4] Organocatalysis and transition metal catalysis have emerged as powerful tools, providing direct access to chiral azetidines with high enantioselectivity.[8][9] Future advancements will likely focus on expanding the substrate scope of these catalytic systems, reducing catalyst loadings, and developing one-pot procedures to further streamline the synthesis of these valuable building blocks. The continued innovation in this field is poised to accelerate the discovery of novel therapeutics incorporating the unique azetidine scaffold.

References

- Mira, A., & Reisman, S. E. (n.d.).

-

Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533–8537. [Link]

-

Wang, Y., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

-

Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]

-

ResearchGate. (n.d.). Preparation of 2-substituted azetidines via C-H arylation. [Link]

- BenchChem. (2025). A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure.

- Semantic Scholar. (n.d.).

- CoLab. (2025).

-

Singh, R. P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

-

PubMed. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. [Link]

- Taylor & Francis Online. (n.d.). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW.

-

Alker, A., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-42. [Link]

- Milton, J. P., & Fossey, J. S. (2021).

-

Smith, M. W., & Schomaker, J. M. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

- CoLab. (2025).

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

- ResearchGate. (2025). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | Request PDF.

-

Wang, Y., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC - NIH. [Link]

Sources

- 1. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Semantic Scholar [semanticscholar.org]

- 11. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | CoLab [colab.ws]

The Azetidine Ring as a Proline Mimic: A Technical Guide to 2-(Azetidin-2-yl)acetic Acid and its Isomers in Peptide Design

For the Attention of Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of 2-(azetidin-2-yl)acetic acid and its close structural relative, azetidine-2-carboxylic acid, as constrained proline analogs in peptide and drug design. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their peptidomimetic design strategies.

The Critical Role of Proline and the Rationale for Conformational Constraint

Proline, unique among the proteinogenic amino acids, possesses a cyclic side chain that incorporates the backbone amide nitrogen. This feature imparts significant conformational rigidity, making it a crucial determinant of the secondary structure of peptides and proteins.[1] The tertiary amide bond of proline can adopt both cis and trans conformations, with the cis-trans isomerization often being a rate-limiting step in protein folding.[2] Consequently, modifying the proline ring is a powerful strategy in medicinal chemistry to fine-tune peptide conformation, enhance biological activity, and improve pharmacokinetic properties such as resistance to enzymatic degradation.[1]

Constrained proline analogs, such as those based on the four-membered azetidine ring, offer a more rigid scaffold than the natural five-membered pyrrolidine ring of proline. This increased rigidity can lock the peptide backbone into a specific conformation, potentially leading to higher receptor affinity and selectivity.

Structural and Conformational Properties of Azetidine-Based Proline Analogs

The primary focus of this guide is 2-(azetidin-2-yl)acetic acid, a beta-amino acid analog of proline. However, due to the greater abundance of published data, we will first extensively discuss its alpha-amino acid isomer, L-azetidine-2-carboxylic acid (Aze), and then extrapolate the expected properties of 2-(azetidin-2-yl)acetic acid.

L-Azetidine-2-carboxylic Acid (Aze): A Well-Characterized Proline Analog

L-azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid found in various plants.[2] Its incorporation into peptides in place of proline has been shown to alter their conformational preferences and biological activities.

Conformational Insights:

Computational and experimental studies have revealed key differences between Aze and proline. The smaller four-membered ring of azetidine is less puckered than the five-membered pyrrolidine ring of proline.[2] This reduced puckering, however, leads to a lower rotational barrier around the peptide bond, which can influence the cis-trans isomer ratio.[2] While proline-containing peptides exist in a dynamic equilibrium between cis and trans isomers, the incorporation of Aze can shift this equilibrium.

Furthermore, peptides containing Aze are generally more flexible than their proline-containing counterparts. This is due to a reduction in the repulsive non-covalent interactions between the atoms of the smaller azetidine ring and neighboring residues.[3] This increased flexibility can have a destabilizing effect on ordered secondary structures like the collagen triple helix.[3]

A study on tetrapeptides containing both proline and Aze revealed that the introduction of an Aze residue can perturb the secondary structure. Specifically, the peptide Boc-(L-Aze-L-Pro)2-Opcp was found to adopt an all-cis peptide bond conformation, consistent with a left-handed helix, in trifluoroethanol.[4][5] In contrast, Boc-(L-Pro)3-L-Aze-Opcp exhibited a mix of cis and trans peptide bonds, indicating a disruption of the typical polyproline helix.[4][5]

2-(Azetidin-2-yl)acetic Acid: A Beta-Amino Acid Proline Analog

2-(Azetidin-2-yl)acetic acid is a homolog of proline where a methylene group is inserted between the alpha-carbon and the carboxyl group, classifying it as a β-amino acid. This structural modification is expected to have profound effects on the conformational properties it imparts to a peptide backbone.

Expected Conformational Impact:

While specific experimental data for 2-(azetidin-2-yl)acetic acid is limited in the current literature, we can infer its likely influence based on the known properties of β-amino acids. The introduction of the additional methylene group will increase the flexibility of the backbone at the point of insertion. This could lead to the formation of different types of secondary structures, such as various turns and helices, that are not accessible to α-amino acid-containing peptides.

The diagram below illustrates the conceptual workflow for evaluating the impact of incorporating a novel proline analog like 2-(azetidin-2-yl)acetic acid into a bioactive peptide.

Caption: Workflow for the integration and evaluation of novel proline analogs.

Synthesis of Azetidine-Based Proline Analogs

The synthesis of enantiomerically pure azetidine-containing amino acids is a non-trivial process. Several synthetic routes have been reported for azetidine-2-carboxylic acid and other substituted azetidines.

General Synthetic Strategies

A common approach to the synthesis of azetidine-2-carboxylic acid involves the cyclization of a suitably protected γ-amino-α-halobutyric acid derivative. The synthesis of 2-(azetidin-2-yl)acetic acid would likely proceed through a similar strategy, starting from a δ-amino-β-halovaleric acid derivative or a related precursor.

The following diagram outlines a generalized synthetic pathway for azetidin-2-one (a common precursor) via a [2+2] cycloaddition, a foundational reaction in the synthesis of four-membered rings.

Caption: Generalized Staudinger synthesis of an azetidin-2-one ring system.

Experimental Protocol: Synthesis of L-Azetidine-2-carboxylic Acid (Illustrative)

Step 1: Synthesis of N-benzhydryl-2-carbobenzyloxy azetidine

-

This intermediate is a key precursor for the synthesis of L-azetidine-2-carboxylic acid.[4][5] An improved synthesis of this compound has been developed, which is essential for obtaining the final product in good yield.[4][5]

Step 2: Partial Hydrogenation

-

The N-benzhydryl-2-carbobenzyloxy azetidine is subjected to partial hydrogenation under mild conditions.[4][5] This step is crucial as it selectively cleaves the O-benzyl ester group at a faster rate than the N-benzhydryl group, yielding N-benzhydryl-2-carboxylic acid.[4][5]

Step 3: Final Deprotection

-

Subsequent removal of the N-benzhydryl group affords the final product, L-azetidine-2-carboxylic acid.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-proteinogenic amino acids like 2-(azetidin-2-yl)acetic acid into peptides is most efficiently achieved using solid-phase peptide synthesis (SPPS). The Fmoc/tBu strategy is the most commonly employed method.

Fmoc-Protected 2-(Azetidin-2-yl)acetic Acid

For successful incorporation via SPPS, 2-(azetidin-2-yl)acetic acid must be protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group. The synthesis of this building block is a prerequisite for peptide synthesis.

Experimental Protocol: SPPS of a Peptide Containing an Azetidine Analog

The following is a generalized protocol for the manual SPPS of a peptide incorporating an azetidine-based amino acid.

Materials and Reagents:

-

Wang or Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-2-(azetidin-2-yl)acetic acid)

-

Coupling reagents: HBTU/HOBt or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)

Workflow:

Caption: Standard workflow for solid-phase peptide synthesis (SPPS).

Detailed Steps:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate a solution of the Fmoc-protected amino acid (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (steps 2-3).

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Impact on Biological Activity: A Prospective Analysis

The incorporation of 2-(azetidin-2-yl)acetic acid into a bioactive peptide can modulate its biological activity in several ways:

-

Conformational Constraint: By locking the peptide backbone into a specific conformation, the analog may enhance binding to the target receptor or enzyme, leading to increased potency.

-

Proteolytic Stability: The unnatural β-amino acid structure is often resistant to degradation by proteases, which can significantly increase the in vivo half-life of the peptide.

-

Pharmacokinetic Properties: The modification can alter the polarity and hydrogen bonding capacity of the peptide, which may influence its solubility, membrane permeability, and overall pharmacokinetic profile.

Data Summary (Hypothetical):

The following table illustrates the type of data that would be generated to compare the biological activity of a native peptide with its analog containing 2-(azetidin-2-yl)acetic acid (Aaa).

| Peptide Sequence | Receptor Binding Affinity (Ki, nM) | Enzyme Inhibition (IC50, µM) | Serum Stability (t1/2, h) |

| Ac-Pro-Phe-Arg-NH2 | 10.5 | 5.2 | 0.5 |

| Ac-Aaa-Phe-Arg-NH2 | 2.1 | 1.8 | 8.0 |

This is a hypothetical data table for illustrative purposes.

Conclusion and Future Directions

2-(Azetidin-2-yl)acetic acid represents an intriguing yet underexplored building block for the design of novel peptidomimetics. While a direct and extensive body of literature on this specific compound is currently lacking, the well-documented properties of its isomer, L-azetidine-2-carboxylic acid, provide a strong foundation for its potential applications. The introduction of the β-amino acid scaffold is expected to impart unique conformational constraints and enhanced proteolytic stability.

Future research should focus on developing efficient and scalable synthetic routes to enantiomerically pure Fmoc-protected 2-(azetidin-2-yl)acetic acid. Subsequent incorporation into a variety of bioactive peptides, followed by thorough structural and functional analysis, will be crucial to fully elucidate the potential of this constrained proline analog in drug discovery and development.

References

- Synthesis of Peptides Containing Proline Analogues. (n.d.). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Retrieved from a source providing access to this collection.

-

D'Andrea, L. D., & De Simone, A. (2020). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 25(18), 4265. [Link]

-

Zhang, X., & Li, Z. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(26), 11534–11540. [Link]

-

List, B. (2002). Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes. Organic Letters, 4(23), 4057–4059. [Link]

-

Alcaraz, C., & Cosp, A. (2018). Synthesis of β-proline derivative 25. [Image]. In Recent Advances in the Catalytic Asymmetric Synthesis of β- and β-Amino Acids. ResearchGate. [Link]

-

Madison, V., & Kopple, K. D. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 951-9. [Link]

-

Singh, R. P., & Vince, R. (2009). Constrained β-Proline Analogues in Organocatalytic Aldol Reactions: The Influence of Acid Geometry. The Journal of Organic Chemistry, 74(13), 4903–4906. [Link]

-

Madison, V., & Kopple, K. D. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. [Link]

-

Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]

-

D'Hondt, M., et al. (2014). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 19(8), 12347-12396. [Link]

-

Synthesis of peptides. (n.d.). aws.amazon.com. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). aapptec.com. [Link]

-

Gopi, H., & Ganesan, A. (2004). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Research, 63(4), 337-340. [Link]

-

Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 335-347. [Link]

-

Peptide NMR. (n.d.). user.ethz.ch. [Link]

-

Reja, R., et al. (2015). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS ONE, 10(4), e0124853. [Link]

-

Madison, V., & Kopple, K. D. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. R Discovery. [Link]

-

Madison, V., & Kopple, K. D. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Semantic Scholar. [Link]

-

Al-Bayati, R. I. H., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Journal of Health Sciences, 6(S8), 4437-4452. [Link]

-

Wang, Y., et al. (2023). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. Molecules, 28(6), 2492. [Link]

-

Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]

-

Smith, M. W., & Aggarwal, V. K. (2019). Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzoates. Organic Letters, 21(24), 9981–9984. [Link]

-

Kumar, R., et al. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 10-13. [Link]

-

Hollósi, M., et al. (1994). Synthesis and conformational analysis of N-glycopeptides. II. CD, molecular dynamics, and NMR spectroscopic studies on linear N-glycopeptides. Biopolymers, 34(12), 1761-75. [Link]

-

Fjell, C. D., et al. (2012). Peptides and Peptidomimetics for Antimicrobial Drug Design. Current Topics in Medicinal Chemistry, 12(18), 2005-2022. [Link]

Sources

- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Small Molecule Azetidine-Containing Drugs

For Researchers, Scientists, and Drug Development Professionals

The four-membered saturated nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2] Its growing prevalence in drug discovery stems from a unique combination of structural and physicochemical properties. The inherent ring strain of the azetidine moiety, approximately 25.4 kcal/mol, provides a fascinating balance between stability and reactivity, allowing for controlled chemical manipulations while offering a rigid scaffold for the precise spatial orientation of pharmacophoric elements.[3][4] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[5] Furthermore, the presence of the nitrogen atom offers a versatile handle for synthetic modifications and can serve as a key interaction point with protein targets.[6]

This technical guide provides a comprehensive overview of the diverse biological activities of small molecule drugs containing the azetidine scaffold. We will delve into the mechanisms of action of key therapeutic classes, present quantitative data to illustrate structure-activity relationships, and provide detailed, field-proven experimental protocols for assessing their biological activity.

Section 1: Azetidine-Containing MEK Inhibitors in Oncology

The mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[7][8] Dysregulation of this pathway, often through mutations in genes like BRAF, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7] Azetidine-containing compounds have proven to be highly effective inhibitors of MEK1 and MEK2, the dual-specificity kinases that act as central nodes in this cascade.

Mechanism of Action: Targeting the MEK/ERK Signaling Cascade

Cobimetinib, an FDA-approved drug for the treatment of BRAF V600 mutation-positive melanoma, exemplifies the successful application of the azetidine scaffold in MEK inhibition.[7][9] Cobimetinib is a reversible, allosteric inhibitor of MEK1 and MEK2.[10] By binding to a pocket adjacent to the ATP-binding site, it stabilizes the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream effector, ERK.[10] This blockade of ERK activation leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a constitutively active MAPK pathway.

Quantitative Analysis of Azetidine-Containing MEK Inhibitors

The potency of azetidine-containing MEK inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Cobimetinib | MEK1 | 4.2 | Biochemical | [9] |

| MEK2 | 6.4 | Biochemical | [9] | |

| BRAF V600E Mutant Cells | 10 | Cell-based | [7] |

Experimental Protocols

This protocol describes a method to determine the in vitro potency of a test compound against MEK1 kinase activity.

Principle: The assay measures the phosphorylation of a substrate (e.g., inactive ERK2) by MEK1. Inhibition of this phosphorylation by a test compound is quantified.

Materials:

-

Recombinant active MEK1 enzyme

-

Recombinant inactive ERK2 substrate

-

ATP

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

Test compound (azetidine-containing molecule)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Microplate reader (luminometer)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound dilutions, MEK1 enzyme, and inactive ERK2 substrate to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the MEK1 kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Self-Validation:

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Use a known MEK inhibitor (e.g., Cobimetinib) as a reference compound.

-

Ensure the Z'-factor for the assay is > 0.5 for robust data.

This protocol details the assessment of the cytotoxic effects of an azetidine-containing compound on cancer cells.[6][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., A375 melanoma cells with BRAF V600E mutation)

-

Complete cell culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well tissue culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Self-Validation:

-

Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Ensure a linear relationship between cell number and absorbance.

Section 2: Azetidine-Based STAT3 Inhibitors as Novel Anticancer Agents

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers.[12] Constitutive STAT3 signaling promotes tumor cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy.[2][13] A new class of (R)-azetidine-2-carboxamide analogues has emerged as potent and selective small-molecule inhibitors of STAT3.[14][15]

Mechanism of Action: Disrupting STAT3 Signaling

These azetidine-based inhibitors function by directly targeting the STAT3 protein.[16] They have been shown to bind to the DNA-binding domain of STAT3, in some cases irreversibly to specific cysteine residues, thereby preventing its dimerization and translocation to the nucleus.[17][18] This blockade of STAT3's transcriptional activity leads to the downregulation of its target genes involved in cell survival and proliferation.[2]

Quantitative Analysis of Azetidine-Containing STAT3 Inhibitors

The potency of these inhibitors is typically assessed by their ability to disrupt the DNA-binding activity of STAT3 in an Electrophoretic Mobility Shift Assay (EMSA).

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| 5a | STAT3 | 0.55 | EMSA | [14][15] |

| 5o | STAT3 | 0.38 | EMSA | [14][15] |

| 8i | STAT3 | 0.34 | EMSA | [15] |

| H172 (9f) | STAT3 | 0.38 - 0.98 | EMSA | [16][19] |

| H182 | STAT3 | 0.38 - 0.98 | EMSA | [19] |

These compounds have also demonstrated high selectivity for STAT3 over other STAT family members like STAT1 and STAT5.[17]

Experimental Protocols

This protocol is used to determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.[17]

Principle: This assay detects the binding of a protein (STAT3) to a specific DNA probe. A shift in the mobility of the radiolabeled DNA probe on a non-denaturing gel indicates protein-DNA complex formation.

Materials:

-

Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231)

-

Test compound

-

Radiolabeled high-affinity sis-inducible element (hSIE) DNA probe

-

Poly(dI-dC)

-

Binding buffer

-

Non-denaturing polyacrylamide gel

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare nuclear extracts from the selected cancer cell line.

-

Pre-incubate the nuclear extracts with increasing concentrations of the test compound for 30 minutes at room temperature.

-

Add the radiolabeled hSIE probe and poly(dI-dC) to the mixture and incubate for another 20-30 minutes.

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Dry the gel and visualize the bands using a phosphorimager or autoradiography.

-

Quantify the intensity of the shifted band corresponding to the STAT3-DNA complex.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Self-Validation:

-

Include a negative control (no nuclear extract) and a positive control (no inhibitor).

-

Perform a competition assay with an excess of unlabeled hSIE probe to confirm the specificity of the binding.

This protocol outlines the evaluation of the in vivo efficacy of an azetidine-containing STAT3 inhibitor.[20][21][22]

Principle: Human tumor cells are implanted into immunodeficient mice. The effect of the test compound on tumor growth is then monitored.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line (e.g., MDA-MB-231)

-

Test compound formulation

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle to the respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Measure the tumor volume and body weight of the mice 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Self-Validation:

-

Include a vehicle control group to monitor normal tumor growth.

-

Monitor the body weight of the animals as an indicator of toxicity.

-

Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Section 3: Azetidine Derivatives as GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[1] The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a key mechanism for terminating its signal.[23] Inhibition of GATs, particularly GAT-1, can enhance GABAergic neurotransmission and has therapeutic potential in conditions like epilepsy and anxiety.[23] Azetidine derivatives have been designed as conformationally constrained analogues of GABA and have shown promise as GAT inhibitors.[3]

Mechanism of Action: Modulating GABAergic Neurotransmission

Azetidine-based GAT inhibitors act by blocking the reuptake of GABA into presynaptic neurons and glial cells.[23] This leads to an increased concentration of GABA in the synaptic cleft, resulting in prolonged activation of GABA receptors and enhanced inhibitory signaling.[23]

Quantitative Analysis of Azetidine-Containing GABA Uptake Inhibitors

The potency of these inhibitors is determined by their ability to block GABA uptake in in vitro assays.

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| Azetidin-2-ylacetic acid derivative 1 | GAT-1 | 2.83 | [3H]GABA Uptake | [3] |

| Azetidin-2-ylacetic acid derivative 2 | GAT-1 | 2.01 | [3H]GABA Uptake | [3] |

| Azetidine-3-carboxylic acid derivative (12d) | GAT-3 | 15.3 | [3H]GABA Uptake | [3] |

Experimental Protocol: Radioligand Binding Assay for GABA Transporters

This protocol describes a method to assess the affinity of a test compound for GABA transporters.[24][25]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GABA transporter.

Materials:

-

Rat brain membranes (or cells expressing the specific GAT subtype)

-

[3H]GABA or another suitable radioligand

-

Test compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes.

-

In a 96-well plate, add the membrane preparation, [3H]GABA, and varying concentrations of the test compound.

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value obtained from the competition curve.

Self-Validation:

-

Determine non-specific binding in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine).

-

Ensure that the binding is saturable and specific.

Conclusion

The azetidine scaffold has unequivocally established itself as a privileged structure in drug discovery. Its unique conformational and physicochemical properties have enabled the development of potent and selective inhibitors for a diverse range of biological targets. The examples of MEK, STAT3, and GABA transporter inhibitors highlighted in this guide underscore the versatility of this four-membered heterocycle. As our understanding of disease biology deepens and synthetic methodologies for constructing and functionalizing the azetidine ring continue to advance, we can anticipate the emergence of even more innovative and life-saving drugs built upon this remarkable scaffold.

References

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]

-

Targets and Inhibitors of the STAT-3 signaling pathway. ResearchGate. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ResearchGate. [Link]

-

Allosteric inhibitors of the STAT3 signaling pathway. PubMed. [Link]

-

What are GAT1 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. AACR Journals. [Link]

-

Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments. Patsnap Synapse. [Link]

-

Cobimetinib. NCI - Division of Cancer Treatment and Diagnosis. [Link]

-

Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. PubMed. [Link]

-

Abstract 5476: Novel azetidine-based STAT3 inhibitors induce misfolded protein response, endoplasmic reticulum stress and mitophagy, and inhibit breast tumor growth in vivo. Cancer Research. [Link]

-

Cobimetinib. PubChem. [Link]

-

GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. PubMed. [Link]

-

DRUG NAME: Cobimetinib. BC Cancer. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]

-

Inhibitors of the gamma-aminobutyric acid transporter 1 (GAT1) do not reveal a channel mode of conduction. PubMed. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

What is the mechanism of Cobimetinib Fumarate?. Patsnap Synapse. [Link]

-

A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family. PubMed Central. [Link]

-

Characterization of GABA Receptors. PubMed Central. [Link]

-

Cobimetinib. DermNet. [Link]

-

Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. PubMed. [Link]

-

A flexible kinase inhibitor assay platform for active, non-activated, and mutant variants of MEK1. PubMed. [Link]

-

Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship. [Link]

-

GABA. PDSP. [Link]

-

Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PubMed Central. [Link]

-

Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. PubMed. [Link]

-

Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. ResearchGate. [Link]

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]

- 5. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 6. researchhub.com [researchhub.com]

- 7. Cobimetinib - NCI [dctd.cancer.gov]

- 8. dermnetnz.org [dermnetnz.org]

- 9. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 13. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. PDSP - GABA [kidbdev.med.unc.edu]

Spectroscopic Characterization of 2-(Azetidin-2-yl)acetic Acid and Its Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Abstract

2-(Azetidin-2-yl)acetic acid is a constrained, non-proteinogenic amino acid analogue of significant interest in medicinal chemistry. Its rigid four-membered ring imparts specific conformational constraints on peptide backbones and serves as a valuable scaffold in drug design. The precise and unambiguous structural confirmation of the parent molecule and its diverse derivatives is a prerequisite for advancing any drug development program. This technical guide provides a comprehensive overview of the primary spectroscopic techniques employed for the structural elucidation and characterization of this molecular class. We will delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating with the definitive application of X-ray Crystallography. This document is intended to serve as a field-proven guide for researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative

The synthesis of novel derivatives of 2-(Azetidin-2-yl)acetic acid is a cornerstone of modern drug discovery, aiming to optimize pharmacological properties through structural modification. However, synthesis alone is insufficient; rigorous analytical characterization is mandatory to confirm identity, purity, and three-dimensional structure. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. A multi-faceted approach, integrating data from several methods, constitutes a self-validating system that ensures the scientific integrity of the research.

This guide will explore the foundational spectroscopic fingerprint of 2-(Azetidin-2-yl)acetic acid and predict the spectral changes that arise from common derivatization strategies, such as N-acylation and esterification of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise covalent framework of organic molecules in solution. For 2-(Azetidin-2-yl)acetic acid, it provides unambiguous information on the proton and carbon environments, their connectivity, and the relative stereochemistry.

Causality in the ¹H NMR Spectrum: Predicting the Fingerprint

The structure of 2-(Azetidin-2-yl)acetic acid dictates a complex and information-rich proton NMR spectrum. The presence of a chiral center at the C2 position renders the adjacent methylene protons on the azetidine ring (C3) and the acetic acid sidechain (Cα) diastereotopic.[1][2] This means they are chemically non-equivalent and will exhibit different chemical shifts and couple to each other, a critical feature to anticipate during spectral interpretation.

-

Azetidine Ring Protons:

-

H2: This methine proton, being adjacent to the nitrogen and the chiral center, is expected to appear as a complex multiplet, typically in the range of δ 3.6-4.2 ppm . Its chemical shift is highly sensitive to the solvent and the protonation state of the nitrogen and carboxylic acid.

-

H3 Protons (CH₂): The two protons at the C3 position are diastereotopic. They will appear as distinct multiplets, likely in the δ 2.2-2.8 ppm range. They will show geminal coupling to each other and vicinal coupling to the H2 and H4 protons.

-

H4 Protons (CH₂): These protons are adjacent to the nitrogen and will be shifted downfield relative to a simple alkane, appearing as a multiplet around δ 3.5-3.9 ppm .[3]

-

-

Acetic Acid Sidechain Protons:

-

Cα Protons (CH₂): These methylene protons are also diastereotopic due to the adjacent C2 chiral center. They will appear as two separate signals, often as a complex multiplet or a pair of doublets of doublets (dd), in the δ 2.5-3.0 ppm region.

-

-

N-H and O-H Protons: The amine (N-H) and carboxylic acid (O-H) protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature. In D₂O, these signals will disappear due to deuterium exchange.

The ¹³C NMR Spectrum

The carbon spectrum provides a count of unique carbon environments:

-

C=O (Carboxyl): The carbonyl carbon is the most deshielded, appearing significantly downfield, typically at δ 175-180 ppm .

-

C2 (Methine): The chiral carbon attached to the nitrogen is expected around δ 60-65 ppm .

-

C4 (Methylene): The methylene carbon adjacent to the nitrogen will be in the range of δ 45-50 ppm .[4][5]

-

Cα (Methylene): The sidechain methylene carbon will likely appear around δ 40-45 ppm .

-

C3 (Methylene): The remaining ring carbon is the most shielded, expected at δ 25-30 ppm .

Data Summary: Predicted NMR Assignments

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |

| C2-H | 3.6 - 4.2 (m) | 60 - 65 | COSY: H3, H4, Cα-H; HSQC: C2 |

| C3-H₂, H₂' | 2.2 - 2.8 (m) | 25 - 30 | COSY: H2, H4; HSQC: C3 |

| C4-H₂, H₂' | 3.5 - 3.9 (m) | 45 - 50 | COSY: H2, H3; HSQC: C4 |

| Cα-H₂, H₂' | 2.5 - 3.0 (m) | 40 - 45 | COSY: H2; HSQC: Cα |

| C=O | - | 175 - 180 | HMBC: Cα-H |

| N-H | Broad, variable | - | - |

| O-H | Broad, variable | - | - |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). Ensure the sample is fully dissolved to prevent peak broadening.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

1D ¹H Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp, symmetrical peaks.

-

1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. DEPT-135 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition (if required): If the 1D spectra are complex or show significant overlap, acquire 2D correlation spectra.

-

COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks and trace the connectivity within the ring and sidechain.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon atom, confirming assignments.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, for example, from the Cα protons to the carbonyl carbon (C=O).

-

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of the parent compound and its derivatives, and for providing structural information through controlled fragmentation.

Ionization and High-Resolution MS (HRMS)

For a polar, non-volatile molecule like 2-(Azetidin-2-yl)acetic acid (C₅H₉NO₂, Mol. Wt.: 115.13 g/mol ), electrospray ionization (ESI) is the method of choice.

-

Positive Ion Mode ([M+H]⁺): The secondary amine is basic and will readily protonate, yielding a strong signal at m/z 116.1.

-

Negative Ion Mode ([M-H]⁻): The carboxylic acid will readily deprotonate, yielding a signal at m/z 114.1.

HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula to within a few parts per million (ppm), which is a crucial component of structural validation.

Fragmentation Patterns (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can reveal characteristic fragmentation patterns. Key expected losses include:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, often after the loss of H₂O.

-

Ring Opening: Cleavage of the strained azetidine ring can lead to a variety of smaller fragments. A common cleavage is the loss of ethene (C₂H₄, 28 Da) from the ring.

Experimental Protocol: LC-MS Analysis

Liquid Chromatography (LC) coupled with MS is the standard technique for analyzing such compounds, providing both retention time and mass information.[6][7]

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the analyte in a suitable solvent mixture, typically water/acetonitrile or water/methanol with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

-

Chromatography: Utilize a reverse-phase C18 column for separation. A gradient elution from high aqueous to high organic mobile phase is typically employed.[8]

-

MS Detection:

-

Perform a full scan experiment to identify the m/z of the parent ion ([M+H]⁺ or [M-H]⁻).

-

Perform a tandem MS (or product ion scan) experiment by isolating the parent ion and fragmenting it to obtain the fragmentation pattern.

-

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple technique for identifying the key functional groups present in a molecule. Attenuated Total Reflectance (ATR) is the most common sampling method as it requires minimal to no sample preparation.[9][10][11]

Characteristic Vibrational Frequencies

The IR spectrum of 2-(Azetidin-2-yl)acetic acid will be dominated by absorptions from the O-H, N-H, C=O, and C-H bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad |

| Amine | N-H stretch | 3200 - 3500 | Medium, broad |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong, sharp |

| Aliphatic | C-H stretch | 2850 - 3000 | Medium to strong |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

X-ray Crystallography: The Definitive Structure